molecular formula C10H16O B13300056 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde

1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde

Cat. No.: B13300056
M. Wt: 152.23 g/mol
InChI Key: RKEGLYIWEICNJZ-UHFFFAOYSA-N
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Description

1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It features a cyclobutane ring substituted with a 2-methylidenebutyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of alkenes to form the cyclobutane ring, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methylidenebutyl group can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-methanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclobutane ring and methylidenebutyl group can participate in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in research and development .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-methylidenebutyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-3-9(2)7-10(8-11)5-4-6-10/h8H,2-7H2,1H3

InChI Key

RKEGLYIWEICNJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC1(CCC1)C=O

Origin of Product

United States

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